Benzyl hydroxy(4-phenylbutyl)phosphinoylacetate
Overview
Description
Benzyl hydroxy(4-phenylbutyl)phosphinoylacetate is an organic compound with the molecular formula C19H23O4P and a molecular weight of 346.36 g/mol . It is a white solid with a melting point of 65-67°C and a boiling point of 581.6±43.0°C (predicted) . This compound is used as an intermediate in the synthesis of angiotensin and fosinopril, and it is also an impurity in the preparation of fosinopril sodium .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl hydroxy(4-phenylbutyl)phosphinoylacetate can be synthesized through a series of chemical reactions involving the appropriate starting materials and reagents. The synthetic route typically involves the reaction of benzyl alcohol with 4-phenylbutylphosphinic acid under controlled conditions to form the desired product . The reaction conditions may include the use of solvents such as ethyl acetate and methanol, and the reaction is carried out at specific temperatures and pressures to ensure optimal yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical processes with stringent quality control measures. The raw materials are sourced from reliable suppliers, and the synthesis is carried out in reactors designed to handle the specific reaction conditions required for this compound . The final product is purified through various techniques such as crystallization and filtration to achieve the desired purity and quality .
Chemical Reactions Analysis
Types of Reactions: Benzyl hydroxy(4-phenylbutyl)phosphinoylacetate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of functional groups such as the hydroxyl and phosphinoyl groups, which are reactive under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents such as hydrogen peroxide and reducing agents such as sodium borohydride . The reactions are typically carried out in solvents like ethyl acetate and methanol, and the conditions are optimized to achieve the desired products .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield phosphinic acids, while reduction reactions may produce phosphine derivatives .
Scientific Research Applications
Benzyl hydroxy(4-phenylbutyl)phosphinoylacetate has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various compounds, including angiotensin and fosinopril . In biology and medicine, it is studied for its potential therapeutic effects and its role as an impurity in the preparation of fosinopril sodium . In industry, it is used in the production of pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of benzyl hydroxy(4-phenylbutyl)phosphinoylacetate involves its interaction with specific molecular targets and pathways in biological systems. The compound exerts its effects by binding to enzymes and receptors involved in various biochemical processes . For example, as an intermediate in the synthesis of angiotensin and fosinopril, it may interact with the renin-angiotensin system, which plays a crucial role in regulating blood pressure and fluid balance .
Comparison with Similar Compounds
Benzyl hydroxy(4-phenylbutyl)phosphinoylacetate can be compared with other similar compounds, such as benzyl phosphinates and phosphonic acids . These compounds share similar structural features and reactivity, but this compound is unique due to its specific functional groups and its role as an intermediate in the synthesis of angiotensin and fosinopril . Other similar compounds include tributylphosphine, tris(trimethylsilyl)phosphate, and chlorophosphonazo III .
Properties
IUPAC Name |
(2-oxo-2-phenylmethoxyethyl)-(4-phenylbutyl)phosphinic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23O4P/c20-19(23-15-18-12-5-2-6-13-18)16-24(21,22)14-8-7-11-17-9-3-1-4-10-17/h1-6,9-10,12-13H,7-8,11,14-16H2,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDMCYBWLREELG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCP(=O)(CC(=O)OCC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40525888 | |
Record name | [2-(Benzyloxy)-2-oxoethyl](4-phenylbutyl)phosphinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40525888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87460-09-1 | |
Record name | 1-(Phenylmethyl) 2-[hydroxy(4-phenylbutyl)phosphinyl]acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87460-09-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl (hydroxy-(4-phenylbutyl)phosphinyl) acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087460091 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [2-(Benzyloxy)-2-oxoethyl](4-phenylbutyl)phosphinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40525888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyl [hydroxy-(4-phenylbutyl)phosphinyl] acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.503 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Acetic acid, [hydroxy(4-phenylbutyl)phosphinyl]-, phenylmethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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